molecular formula C14H13NO3 B12528609 4'-Methoxy-4-methyl-2-nitro-1,1'-biphenyl

4'-Methoxy-4-methyl-2-nitro-1,1'-biphenyl

Cat. No.: B12528609
M. Wt: 243.26 g/mol
InChI Key: SHUFXTTUXGPGOO-UHFFFAOYSA-N
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Description

4’-Methoxy-4-methyl-2-nitro-1,1’-biphenyl is an organic compound belonging to the biphenyl family. Biphenyl compounds consist of two benzene rings linked at the 1,1’ position. This particular compound features a methoxy group (-OCH₃) and a methyl group (-CH₃) on one benzene ring, and a nitro group (-NO₂) on the other. These functional groups impart unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methoxy-4-methyl-2-nitro-1,1’-biphenyl typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst. For instance, 4-methoxyphenylboronic acid can be coupled with 2-bromo-4-methyl-1-nitrobenzene under suitable conditions to yield the desired biphenyl derivative .

Industrial Production Methods

Industrial production of biphenyl derivatives often employs scalable methods such as the Wurtz-Fittig reaction, Ullmann coupling, and other metal-catalyzed cross-coupling reactions. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4’-Methoxy-4-methyl-2-nitro-1,1’-biphenyl undergoes various chemical reactions, including:

    Electrophilic Substitution: Similar to other biphenyl compounds, it can undergo electrophilic substitution reactions due to the presence of electron-donating and electron-withdrawing groups.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like bromine or nitric acid can be used under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.

Major Products

    Reduction: 4’-Methoxy-4-methyl-2-amino-1,1’-biphenyl.

    Oxidation: 4’-Methoxy-4-carboxy-2-nitro-1,1’-biphenyl.

Scientific Research Applications

4’-Methoxy-4-methyl-2-nitro-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Methoxy-4-methyl-2-nitro-1,1’-biphenyl depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within the organism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Methoxy-4-methyl-2-nitro-1,1’-biphenyl is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups allows for versatile chemical modifications and a wide range of reactions.

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

1-(4-methoxyphenyl)-4-methyl-2-nitrobenzene

InChI

InChI=1S/C14H13NO3/c1-10-3-8-13(14(9-10)15(16)17)11-4-6-12(18-2)7-5-11/h3-9H,1-2H3

InChI Key

SHUFXTTUXGPGOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(C=C2)OC)[N+](=O)[O-]

Origin of Product

United States

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